7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H20N4O5 and its molecular weight is 360.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is related toNanoluciferase (NLuc) NLuc is often used in biological research as a reporter to study gene expression, protein function, and other cellular phenomena .
Mode of Action
It is known that furimazine derivatives, which this compound is a part of, have been designed and synthesized for extension of the bioluminescence substrates . This suggests that the compound may interact with its target, NLuc, to produce bioluminescence, a type of chemiluminescence where light is produced by a chemical reaction within an organism .
Biochemical Pathways
Given its association with nluc and bioluminescence, it can be inferred that it may be involved in theluciferase-luciferin pathway for the production of light . The downstream effects of this pathway can be used for various biological evaluations, including in vitro and in vivo imaging .
Result of Action
It is known that the compound is a furimazine derivative that has been designed for extension of the bioluminescence substrates . This suggests that the compound may contribute to the production of bioluminescence, which can be used for various biological evaluations .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-10(22)8-18-14(23)13-7-12-15(19(2)17(25)20(3)16(12)24)21(13)9-11-5-4-6-26-11/h4-7,10,22H,8-9H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIKTYNDRYSEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(N1CC3=CC=CO3)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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